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Compound of Interest

Compound Name: GNE-6640

Cat. No.: B607693

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology and binding
site of GNE-6640, a selective, non-covalent inhibitor of Ubiquitin Specific Protease 7 (USP7).
The information presented herein is compiled from publicly available scientific literature and
structural databases, offering a detailed resource for researchers in oncology, drug discovery,
and structural biology.

Executive Summary

GNE-6640 is a potent and selective small molecule inhibitor of USP7, a deubiquitinating
enzyme implicated in various cancers through its role in regulating the stability of key
oncoproteins and tumor suppressors. Structural and biochemical studies have revealed that
GNE-6640 employs a sophisticated mechanism of action, binding to a novel allosteric site on
the USP7 catalytic domain. This binding event does not directly engage the catalytic triad but
instead interferes with ubiquitin binding, thereby inhibiting the enzyme's deubiquitinating
activity. This allosteric inhibition offers a promising avenue for the development of highly
selective USP7-targeted therapies.

Quantitative Inhibition Data

The inhibitory activity of GNE-6640 has been characterized against USP7 and other related
deubiquitinating enzymes. The following table summarizes the key quantitative data.
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Target GNE-6640 IC50 (uM)
Full-length USP7 0.75
USP7 catalytic domain 0.43
Full-length USP47 20.3
Ub-MDM2 0.23

Structural Biology and Binding Site

The co-crystal structure of the USP7 catalytic domain in complex with GNE-6640 has been
solved (PDB ID: 5UQV), providing atomic-level insights into its mechanism of inhibition.[1]

Key Features of the GNE-6640 Binding Site:

» Allosteric Pocket: GNE-6640 binds to a previously uncharacterized allosteric pocket on the
USP?7 catalytic domain.[2] This pocket is located approximately 12 A away from the catalytic
cysteine (Cys223), distinguishing it from active-site inhibitors.[2]

» Non-Covalent Interactions: The binding of GNE-6640 is non-covalent in nature, primarily
driven by hydrogen bonds and hydrophobic interactions with residues lining the allosteric
pocket.

« Interference with Ubiquitin Binding: By occupying this allosteric site, GNE-6640 sterically
hinders the proper binding of the ubiquitin substrate to the USP7 catalytic domain.[2] This
disruption of the enzyme-substrate interaction is the primary mechanism of inhibition.

o Selectivity: The unique architecture of the allosteric binding pocket contributes to the high
selectivity of GNE-6640 for USP7 over other deubiquitinating enzymes like USP47.

Signaling Pathway Modulation

GNE-6640 exerts its cellular effects by modulating the USP7-mediated deubiquitination of key
substrate proteins, most notably MDM2, a critical negative regulator of the p53 tumor
suppressor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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